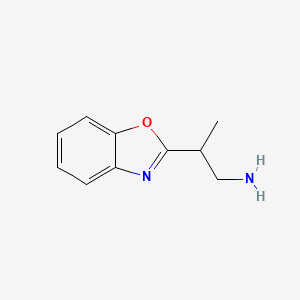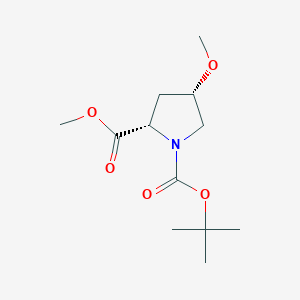
2-(1,3-苯并噁唑-2-基)丙-1-胺
描述
“2-(1,3-Benzoxazol-2-yl)propan-1-amine” is a chemical compound with the molecular formula C10H12N2O . It’s a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been a subject of interest in various studies . One common method involves the coupling of 2-aminophenol with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of “2-(1,3-Benzoxazol-2-yl)propan-1-amine” can be represented by the InChI code: 1S/C10H12N2O.2ClH/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,3-Benzoxazol-2-yl)propan-1-amine” include a molecular weight of 176.22 g/mol . It’s also worth noting that benzoxazole derivatives exhibit limited solvatochromism and high fluorescence quantum yields .科学研究应用
2-(1,3-苯并噁唑-2-基)丙-1-胺应用的综合分析
2-(1,3-苯并噁唑-2-基)丙-1-胺是一种在各个科学研究领域中具有潜在应用的化合物。下面是对六种独特应用的详细分析,每种应用都有其专门的部分。
癌症研究:该化合物在癌症研究中显示出希望,特别是在抑制肺癌、乳腺癌和结肠癌细胞生长方面。 一项研究指出,该化合物的一种衍生物对这些癌细胞类型表现出显著的细胞毒性作用 .
材料科学:在材料科学中,苯并噁唑衍生物用于制造具有特定光学性质的新型材料。这些材料可用于开发有机发光二极管 (OLED) 等光子器件。
药物开发:苯并噁唑部分是许多药物中常见的特征。它通常被整合到分子中以改善它们的药代动力学特性,例如提高稳定性和生物利用度。
化学合成:作为一种杂环化合物,2-(1,3-苯并噁唑-2-基)丙-1-胺可作为合成较大生物活性结构的起始原料。 它的芳香性和反应位点允许官能化,使其成为有机合成中的通用构建块 .
作用机制
Mode of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . This suggests that these compounds may interact with multiple biochemical pathways.
Result of Action
One study noted that a compound with a similar structure showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells .
未来方向
生化分析
Biochemical Properties
2-(1,3-Benzoxazol-2-yl)propan-1-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase and cytochrome P450, influencing their activity and function. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 2-(1,3-Benzoxazol-2-yl)propan-1-amine on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(1,3-Benzoxazol-2-yl)propan-1-amine can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-(1,3-Benzoxazol-2-yl)propan-1-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, 2-(1,3-Benzoxazol-2-yl)propan-1-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Benzoxazol-2-yl)propan-1-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that 2-(1,3-Benzoxazol-2-yl)propan-1-amine can have sustained effects on cellular function, with some effects persisting even after the compound has been removed .
Dosage Effects in Animal Models
The effects of 2-(1,3-Benzoxazol-2-yl)propan-1-amine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
2-(1,3-Benzoxazol-2-yl)propan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-(1,3-Benzoxazol-2-yl)propan-1-amine is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters such as the serotonin transporter, facilitating its uptake into cells . The compound’s localization and accumulation within tissues can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(1,3-Benzoxazol-2-yl)propan-1-amine is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can exert its biochemical effects .
属性
IUPAC Name |
2-(1,3-benzoxazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGVUVGJGNEHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one](/img/structure/B1373926.png)


![4-Bromo-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1373930.png)




![Methyl 2-{[(2-ethyl-1,3-thiazol-5-yl)methyl]amino}acetate](/img/structure/B1373939.png)
![4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1373942.png)


![5-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1373947.png)
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B1373948.png)